4-Fluorothreonine

Übersicht

Beschreibung

4-Fluorothreonine is a naturally occurring fluorinated amino acid. It was first identified in 1986 from the soil bacterium Streptomyces cattleya. This compound is unique as it is the only naturally occurring fluorinated amino acid discovered so far.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluorothreonine can be synthesized through a chemoenzymatic process involving the enzyme this compound transaldolase. This enzyme catalyzes the reaction between L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde. The enzyme displays considerable substrate plasticity, allowing for the generation of various β-hydroxy-α-amino acids with different functionalities at the C4 position .

Industrial Production Methods: The industrial production of this compound involves the overexpression and biochemical characterization of this compound transaldolase from Streptomyces species. This enzyme is a Zn2±dependent enzyme and is the first example of a pyridoxal phosphate enzyme family fused with a metal-binding domain carrying out a distinct catalytic role .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluorothreonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the defluorination of this compound by threonine deaminase, which generates 4-hydroxy-α-ketobutyrate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include fluoroacetaldehyde and L-threonine. The reactions typically occur under mild conditions, facilitated by specific enzymes such as this compound transaldolase and threonine deaminase .

Major Products: The major products formed from the reactions involving this compound include acetaldehyde and 4-hydroxy-α-ketobutyrate .

Wissenschaftliche Forschungsanwendungen

4-Fluorothreonine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and drug discovery

Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving fluorinated compounds

Industry: It is used in the production of fluorinated molecules for various industrial applications, including the synthesis of radiolabeled ligands for positron emission tomography

Wirkmechanismus

The mechanism of action of 4-fluorothreonine involves its incorporation into proteins in place of threonine. This incorporation is facilitated by the enzyme fluorinase, which converts S-adenosyl-L-methionine and fluoride ion to generate 5′-fluoro-5′-deoxy-adenosine and L-methionine. The compound exerts its effects by interfering with protein synthesis and metabolic pathways, leading to the production of fluorinated metabolites .

Vergleich Mit ähnlichen Verbindungen

Fluoroacetate: Another naturally occurring fluorinated compound produced by Streptomyces cattleya.

Fluorosalinosporamide: A fluorinated molecule generated using fluorinase as a biocatalyst.

Uniqueness: 4-Fluorothreonine is unique due to its natural occurrence and its role as the only naturally occurring fluorinated amino acid.

Biologische Aktivität

4-Fluorothreonine (4-FT) is a naturally occurring fluorinated amino acid, notable for its antibiotic properties. It was first isolated from the bacterium Streptomyces cattleya in 1986 and has since garnered interest due to its unique biological activities and potential applications in medicinal chemistry. This article discusses the biological activity of 4-FT, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic uses.

This compound is characterized by the presence of a fluorine atom at the fourth position of the threonine molecule. The synthesis of 4-FT involves several enzymatic steps, primarily catalyzed by fluorinase, which incorporates fluoride into the amino acid structure. The biosynthetic pathway for 4-FT includes the conversion of S-adenosyl-l-methionine (SAM) into 5′-deoxy-5′-fluoroadenosine, followed by the transformation of fluoroacetaldehyde into 4-FT through transaldolization reactions .

Antibiotic Properties

This compound exhibits mild antibiotic activity, particularly against certain strains of bacteria. Its mechanism involves misincorporation into proteins during translation, leading to dysfunctional protein synthesis. Specifically, 4-FT can be misacylated onto tRNA, resulting in the production of misfolded proteins that can disrupt cellular functions .

Metabolic Pathways

The metabolism of 4-FT is crucial for understanding its biological effects. Research indicates that Streptomyces species have developed mechanisms to detoxify 4-FT to prevent intracellular accumulation. Threonine deaminase (TDA) plays a significant role in this process by catalyzing the defluorination of 4-FT to produce 4-hydroxy-α-ketobutyrate and inorganic fluoride . This pathway not only aids in detoxification but also highlights a potential resistance mechanism against fluorinated metabolites.

Case Studies and Research Findings

Study on Defluorination Mechanisms

A study published in Organic & Biomolecular Chemistry examined the role of TDA in degrading 4-FT. The findings showed that TDA effectively reduces 4-FT levels in bacterial cultures, suggesting that this enzyme is essential for managing fluorinated compound toxicity within microbial systems .

Antimicrobial Activity Assessment

Research assessing the antimicrobial properties of 4-FT demonstrated its effectiveness against various pathogenic bacteria. The study utilized both in vitro assays and animal models to evaluate the compound's efficacy, revealing that while it is less potent than conventional antibiotics, it still holds promise as a novel antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C4H8FNO3 |

| Molecular Weight | 139.11 g/mol |

| pKa | Estimated values via quantum chemistry |

| Source | Streptomyces cattleya |

| Enzyme | Function |

|---|---|

| Threonine Deaminase (TDA) | Catalyzes defluorination |

| Fluorinase | Incorporates fluoride |

| Aldolase | Further metabolizes products |

Eigenschaften

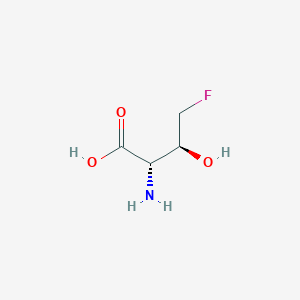

IUPAC Name |

(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFWIYJIEXNAOL-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144678 | |

| Record name | 4-Fluorothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-93-8 | |

| Record name | Threonine, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102130-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorothreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.